![molecular formula C12H16ClNO B2776973 2-(Piperidin-1-yl)benzaldehyde hydrochloride CAS No. 2138114-42-6](/img/structure/B2776973.png)
2-(Piperidin-1-yl)benzaldehyde hydrochloride
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Overview
Description
2-(Piperidin-1-yl)benzaldehyde is a compound that plays a significant role in the pharmaceutical industry . Piperidines, to which this compound belongs, are among the most important synthetic fragments for designing drugs . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives, such as 2-(Piperidin-1-yl)benzaldehyde, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The enantioselective synthesis of piperidines via the 1,2-diamination of aldehydes has been reported .Molecular Structure Analysis
The molecular structure of 2-(Piperidin-1-yl)benzaldehyde is represented by the InChI code1S/C12H15NO/c14-10-11-6-2-3-7-12 (11)13-8-4-1-5-9-13/h2-3,6-7,10H,1,4-5,8-9H2
. Chemical Reactions Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published.Physical And Chemical Properties Analysis
2-(Piperidin-1-yl)benzaldehyde is a light yellow to yellow powder or crystals or liquid . It should be stored in a refrigerator .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Piperidine derivatives, including 2-(Piperidin-1-yl)benzaldehyde, play a crucial role in drug development. Researchers investigate their pharmacological properties, such as receptor binding affinity, enzyme inhibition, and metabolic stability. The ether linkage between quinoline and piperidine, for instance, has been identified as essential for inhibitory effects in drug candidates .
Organic Synthesis
Piperidine-containing compounds serve as versatile building blocks in organic synthesis. Researchers utilize them to construct complex molecules, such as pharmaceutical intermediates, natural products, and functional materials. The compound’s aldehyde group allows for further functionalization, enabling one-pot reactions that streamline synthetic pathways .
Mechanism of Action
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets.
Mode of Action
It’s worth noting that piperidine derivatives are often involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Biochemical Pathways
Given the broad application of piperidine derivatives in pharmaceuticals , it can be inferred that this compound may interact with multiple biochemical pathways.
Pharmacokinetics
It’s known that the compound is soluble in water and ethanol , which could potentially influence its absorption and distribution in the body.
Result of Action
Given the broad application of piperidine derivatives in pharmaceuticals , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(Piperidin-1-yl)benzaldehyde hydrochloride. For instance, the compound’s solubility in water and ethanol suggests that it may be affected by the hydration status of the body. Additionally, the compound should be stored at 2-8℃ , indicating that temperature can influence its stability.
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is expected to continue to grow and evolve, with more than 7000 piperidine-related papers published during the last five years .
properties
IUPAC Name |
2-piperidin-1-ylbenzaldehyde;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c14-10-11-6-2-3-7-12(11)13-8-4-1-5-9-13;/h2-3,6-7,10H,1,4-5,8-9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMTYORWNCGINE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2C=O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-1-yl)benzaldehyde hydrochloride | |
CAS RN |
2138114-42-6 |
Source
|
Record name | 2-(piperidin-1-yl)benzaldehyde hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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